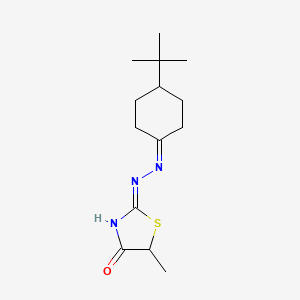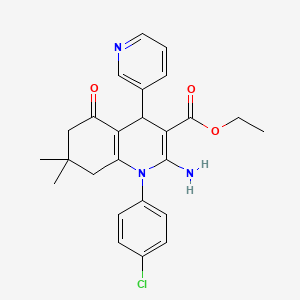
Thiazolidin-4-one, 2-(4-tert-butyl-cyclohexylidenhydrazono)-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[2-(4-TERT-BUTYLCYCLOHEXYLIDENE)HYDRAZIN-1-YLIDENE]-5-METHYL-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a hydrazone linkage, and a tert-butylcyclohexylidene group. These structural features contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[2-(4-TERT-BUTYLCYCLOHEXYLIDENE)HYDRAZIN-1-YLIDENE]-5-METHYL-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.
Hydrazone Formation: The thiazolidinone intermediate is then reacted with hydrazine or a hydrazine derivative to form the hydrazone linkage.
Introduction of the Tert-Butylcyclohexylidene Group: The final step involves the reaction of the hydrazone intermediate with a tert-butylcyclohexylidene precursor under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[2-(4-TERT-BUTYLCYCLOHEXYLIDENE)HYDRAZIN-1-YLIDENE]-5-METHYL-1,3-THIAZOLIDIN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles and electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield derivatives with different functional groups.
Scientific Research Applications
(2Z)-2-[2-(4-TERT-BUTYLCYCLOHEXYLIDENE)HYDRAZIN-1-YLIDENE]-5-METHYL-1,3-THIAZOLIDIN-4-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[2-(4-TERT-BUTYLCYCLOHEXYLIDENE)HYDRAZIN-1-YLIDENE]-5-METHYL-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in critical cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Steviol Glycoside: A compound responsible for the sweet taste of Stevia leaves, used as a natural sweetener.
Uniqueness
(2Z)-2-[2-(4-TERT-BUTYLCYCLOHEXYLIDENE)HYDRAZIN-1-YLIDENE]-5-METHYL-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a thiazolidinone ring, hydrazone linkage, and tert-butylcyclohexylidene group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C14H23N3OS |
|---|---|
Molecular Weight |
281.42 g/mol |
IUPAC Name |
(2Z)-2-[(4-tert-butylcyclohexylidene)hydrazinylidene]-5-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H23N3OS/c1-9-12(18)15-13(19-9)17-16-11-7-5-10(6-8-11)14(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,17,18) |
InChI Key |
YJLMSRYZGDQCKW-UHFFFAOYSA-N |
Isomeric SMILES |
CC1C(=O)N/C(=N/N=C2CCC(CC2)C(C)(C)C)/S1 |
Canonical SMILES |
CC1C(=O)NC(=NN=C2CCC(CC2)C(C)(C)C)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(azepan-1-yl)-6-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11539688.png)
![6-amino-4-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11539692.png)
![3-(5-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11539693.png)
![3-amino-N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11539694.png)
![N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11539697.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B11539699.png)
![2-(2-bromo-4-nitrophenoxy)-N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11539710.png)
![N-{(E)-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-2,3-dimethylaniline](/img/structure/B11539711.png)
![3,4-dimethyl-N-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}aniline](/img/structure/B11539713.png)
![4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11539719.png)

![[(Dimethylamino)[(triphenyl-lambda5-phosphanylidene)amino]phosphoryl]dimethylamine](/img/structure/B11539742.png)
![N-(4-chlorophenyl)-2-({1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)acetamide](/img/structure/B11539754.png)
![3,5-dichloro-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11539769.png)
